(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane
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Overview
Description
®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane is a compound that belongs to the class of bicyclo[2.1.1]hexanes. These compounds are known for their unique three-dimensional structures and are of significant interest in pharmaceutical research due to their potential as bioisosteres of benzene . The inclusion of more saturated and three-dimensional structures in drug discovery programs has been identified as a key goal of future pharmaceutical research .
Preparation Methods
The synthesis of ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane involves a photocatalytic cycloaddition reaction. This method provides access to bicyclo[2.1.1]hexanes with various substitution patterns . The reaction typically involves the use of a blue LED light source (450 nm) and catalytic Ir(ppy)3 (1 mol%) to facilitate the intramolecular [2+2] cycloaddition . This process can be further optimized by adjusting the catalyst loading and reaction conditions to achieve higher yields .
Chemical Reactions Analysis
®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its unique structure makes it a valuable tool for drug discovery and development, as it can serve as a bioisostere for benzene . In the industrial sector, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane include other bicyclo[2.1.1]hexanes, such as bridgehead-disubstituted bicyclo[1.1.1]pentanes and bicyclo[3.1.1]heptanes . These compounds share similar three-dimensional structures and are also used as bioisosteres of benzene . ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern and the presence of the dioxaborolane moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H29BO2 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(2R)-2-(2-phenylethyl)-1-bicyclo[2.1.1]hexanyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H29BO2/c1-18(2)19(3,4)23-21(22-18)20-13-16(14-20)12-17(20)11-10-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3/t16?,17-,20?/m1/s1 |
InChI Key |
XBDMCGJYWWABSE-OHTSDLOESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C[C@H]3CCC4=CC=CC=C4 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)CC3CCC4=CC=CC=C4 |
Origin of Product |
United States |
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